

(EZ)-(1R)-empenthrin CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (EZ)-(1R)-empenthrin

Cat. No.: B1252385

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An In-depth Technical Guide to (EZ)-(1R)-Empenthrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empenthrin is a synthetic pyrethroid insecticide known for its efficacy against a broad spectrum of flying insects. This technical guide provides a comprehensive overview of **(EZ)-(1R)-empenthrin**, focusing on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research, development, and application of this compound in various scientific disciplines.

Chemical Identification and Nomenclature

Empenthrin, like other pyrethroids, possesses multiple chiral centers, leading to the existence of several stereoisomers. The specific isomer, **(EZ)-(1R)-empenthrin**, is defined by the stereochemistry at the cyclopropane ring and the configuration around the double bond in the alcohol moiety.

CAS Number: The CAS Registry Number for the general mixture of empenthrin isomers is 54406-48-3^{[1][2]}. It is important to note that this CAS number may not exclusively represent the (EZ)-(1R)- stereoisomer.

IUPAC Nomenclature: The IUPAC name for empenthrin can be complex due to its stereochemistry. Several names are found in the literature for the isomeric mixture:

- (3 Ξ ,4E)-4-methylhept-4-en-1-yn-3-yl (1 Ξ ,3 Ξ)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate (IUPAC PIN)[3]
- (1RS,2E)-1-ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[3]
- (E)-(RS)-1-Ethynyl-2-methylpent-2-enyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[4]

The designation (1R) refers to the absolute configuration at the first carbon of the cyclopropane ring, which is a key determinant of insecticidal activity in many pyrethroids[5]. The (EZ) designation refers to the isomeric configuration around the double bond in the pentenyl group of the alcohol moiety.

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for empenthrin. It is important to consider that this data generally pertains to the mixture of isomers, as specific data for the (EZ)-(1R)- isomer is not readily available.

Table 1: Physicochemical Properties of Empenthrin

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₆ O ₂	[1][2][6]
Molecular Weight	274.4 g/mol	[1][6]
Appearance	Yellow to brown oily liquid	[6]
Odor	Faint characteristic odour	[6]
Boiling Point	346°C at 760 mmHg	[6]
Flash Point	107°C	[6]
Density	0.927 g/cm ³ (20°C)	[6]
Vapor Pressure	2.09x10 ⁻¹ Pa (25°C)	[6]
Water Solubility	0.111 mg/L (25°C)	[6]
Stability	Stable under normal conditions for at least 2 years.	[6]

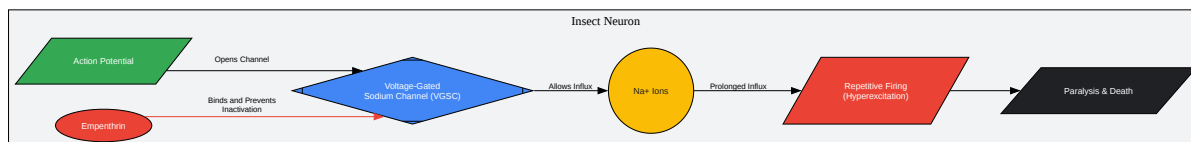
Table 2: Toxicological Data for Empenthrin

Test	Species	Route	Value	Reference
Acute Oral LD ₅₀	Rat (male)	Oral	> 5000 mg/kg	[6][7]
Acute Oral LD ₅₀	Rat (female)	Oral	> 3500 mg/kg	[6][7]
Acute Oral LD ₅₀	Mouse	Oral	> 3500 mg/kg	[6][7]
Acute Dermal LD ₅₀	Rat	Dermal	> 5000 mg/kg	[6]
Acute Inhalation LC ₅₀ (4h)	Rat	Inhalation	> 4610 mg/m ³	[6]
96-hour LC ₅₀	Oncorhynchus mykiss (Rainbow Trout)	Aquatic	1.7 µg/L	[7]
48-hour EC ₅₀	Daphnia magna (Water Flea)	Aquatic	20 µg/L	[7]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action of empenethrin, like other pyrethroid insecticides, is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in insects[8][9].

Pyrethroids bind to the VGSCs, preventing their normal inactivation and leading to a persistent influx of sodium ions[9]. This results in prolonged depolarization of the nerve membrane, causing repetitive firing of neurons, paralysis, and ultimately, the death of the insect[9]. The (1R) configuration on the cyclopropane ring is crucial for the high insecticidal activity of many pyrethroids, as it dictates the proper binding orientation within the sodium channel[5].



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Mechanism of action of Empenthrin on insect voltage-gated sodium channels.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of a specific stereoisomer like **(EZ)-(1R)-empenthrin** are not commonly found in publicly available literature. However, general methodologies for the synthesis and analysis of pyrethroids can be adapted.

Synthesis of Pyrethroid Esters

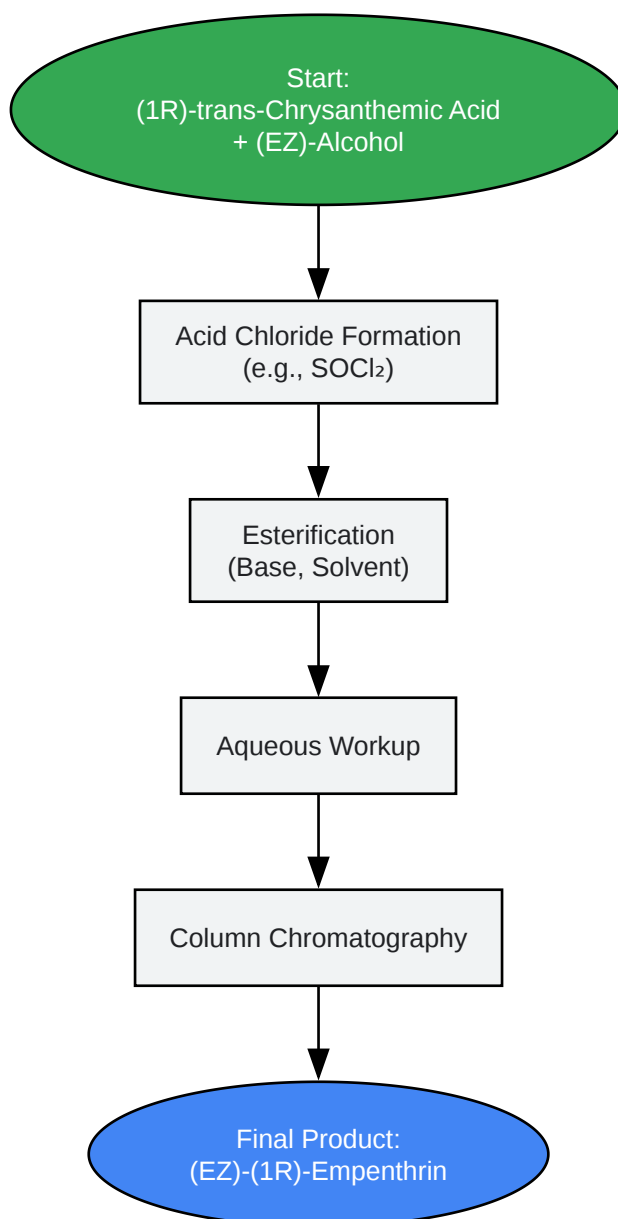
The synthesis of pyrethroids, including empenthrin, is typically achieved through the esterification of a suitable carboxylic acid (or its activated form, such as an acid chloride) with an appropriate alcohol[1][5]. For **(EZ)-(1R)-empenthrin**, this would involve the reaction of a derivative of (1R)-trans-chrysanthemic acid with the (EZ)-isomer of 1-ethynyl-2-methylpent-2-en-1-ol.

General Esterification Protocol:

- **Reactant Preparation:** The carboxylic acid component (e.g., (1R)-trans-chrysanthemic acid) is often converted to its more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.
- **Esterification Reaction:** The acid chloride is then reacted with the alcohol component in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl

byproduct. The reaction is typically carried out in an aprotic solvent such as toluene or dichloromethane at a controlled temperature.

- **Workup and Purification:** Upon completion of the reaction, the mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired pyrethroid ester.



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General workflow for the synthesis of a pyrethroid ester like empenethrin.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for the analysis of pyrethroids.

HPLC Method for Pyrethroid Analysis:

- **Instrumentation:** A standard HPLC system equipped with a UV or diode-array detector is suitable.
- **Column:** A reversed-phase C18 column is commonly used for the separation of pyrethroid isomers.
- **Mobile Phase:** A mixture of acetonitrile and water or methanol and water is typically employed as the mobile phase in an isocratic or gradient elution mode.
- **Detection:** UV detection is often performed at a wavelength where the pyrethroid chromophore absorbs, typically around 220-230 nm.
- **Sample Preparation:** Samples are dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered before injection.

GC-MS Method for Pyrethroid Analysis:

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer provides high sensitivity and specificity.
- **Column:** A capillary column with a non-polar or medium-polarity stationary phase is generally used.
- **Carrier Gas:** Helium is the most common carrier gas.
- **Injection:** Splitless or on-column injection is often preferred for trace analysis.
- **Temperature Program:** A temperature gradient is typically used to achieve good separation of the analytes.

- **Mass Spectrometry:** The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
- **Sample Preparation:** Samples are typically extracted with an organic solvent, followed by a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.

Conclusion

(EZ)-(1R)-Empenthrin is a potent synthetic pyrethroid insecticide with a well-defined mechanism of action targeting the voltage-gated sodium channels of insects. This guide has provided a detailed overview of its chemical identity, key physicochemical and toxicological properties, and general experimental methodologies for its synthesis and analysis. The provided information serves as a valuable resource for researchers and professionals working with this and related compounds, facilitating further investigation and application in the fields of chemistry, toxicology, and pest management. Further research is warranted to isolate and characterize the specific properties and biological activity of the (EZ)-(1R)- stereoisomer.

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- To cite this document: BenchChem. [(EZ)-(1R)-empenthrin CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252385#ez-1r-empenthrin-cas-number-and-iupac-nomenclature]

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